1-butyl-3'-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4'-hydroxy-1'-(2-methoxyethyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione
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Overview
Description
1-BUTYL-3’-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4’-HYDROXY-1’-(2-METHOXYETHYL)-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BUTYL-3’-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4’-HYDROXY-1’-(2-METHOXYETHYL)-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE involves multiple steps, starting from readily available precursorsThe reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-BUTYL-3’-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4’-HYDROXY-1’-(2-METHOXYETHYL)-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols .
Scientific Research Applications
1-BUTYL-3’-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4’-HYDROXY-1’-(2-METHOXYETHYL)-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-BUTYL-3’-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4’-HYDROXY-1’-(2-METHOXYETHYL)-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: Shares the benzodioxane ring but lacks the additional functional groups.
2,3-Dihydro-1,4-benzodioxine: Similar core structure but different substituents.
Indole derivatives: Share the indole moiety but differ in other parts of the molecule
Uniqueness
1-BUTYL-3’-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4’-HYDROXY-1’-(2-METHOXYETHYL)-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H28N2O7 |
---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
(4'E)-1-butyl-4'-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1'-(2-methoxyethyl)spiro[indole-3,5'-pyrrolidine]-2,2',3'-trione |
InChI |
InChI=1S/C27H28N2O7/c1-3-4-11-28-19-8-6-5-7-18(19)27(26(28)33)22(24(31)25(32)29(27)12-13-34-2)23(30)17-9-10-20-21(16-17)36-15-14-35-20/h5-10,16,30H,3-4,11-15H2,1-2H3/b23-22- |
InChI Key |
REKQZLPGULDKNB-FCQUAONHSA-N |
Isomeric SMILES |
CCCCN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC5=C(C=C4)OCCO5)\O)/C(=O)C(=O)N3CCOC |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC5=C(C=C4)OCCO5)O)C(=O)C(=O)N3CCOC |
Origin of Product |
United States |
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